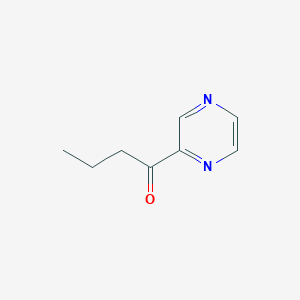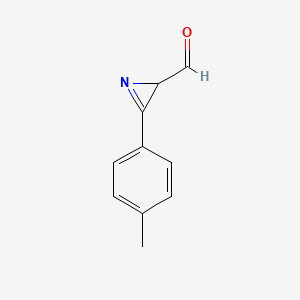
5,6-Dihydroisoquinoline-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroisoquinoline-5,6-diol is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are important components of many biologically active products. This compound is characterized by the presence of two hydroxyl groups at the 5 and 6 positions of the dihydroisoquinoline ring, making it a diol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroisoquinoline-5,6-diol can be achieved through various methods. One common approach involves the cyclization of primary benzylamine with α-diazo ketone in the presence of a rhodium complex with cyclopentadiene as a catalyst . This method provides high selectivity for isoquinolines at the 3 and 4 positions.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of strong acids or bases as catalysts. For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetal as initial compounds, which undergo cyclization under acidic conditions to produce isoquinolines . these conventional reactions can result in the formation of isomers and side products, which may require further purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydroisoquinoline-5,6-diol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydroisoquinoline-5,6-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Isoquinoline derivatives are known for their pharmacological properties, and this compound is investigated for its potential use in drug development.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,6-Dihydroisoquinoline-5,6-diol involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic pathways. For example, it may inhibit the activity of certain oxidoreductases, leading to changes in cellular redox states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydroisoquinoline: A reduced form of isoquinoline, tetrahydroisoquinoline has a fully saturated ring system.
Uniqueness
5,6-Dihydroisoquinoline-5,6-diol is unique due to the presence of two hydroxyl groups at the 5 and 6 positions, which imparts distinct chemical and biological properties. This diol structure allows for specific interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
87707-13-9 |
|---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
5,6-dihydroisoquinoline-5,6-diol |
InChI |
InChI=1S/C9H9NO2/c11-8-2-1-6-5-10-4-3-7(6)9(8)12/h1-5,8-9,11-12H |
InChI-Schlüssel |
BXXLJVSRWPGZRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)
![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)


![[4-(Prop-1-en-2-yl)phenyl]boronic acid](/img/structure/B11920990.png)
![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)





